Lipophilicity (logP) and Solubility Profile versus Class-Average Pyrazolo[1,5-a]pyrimidine-7-amines
The target compound exhibits a calculated logP of 3.7 and logD (pH 7.4) of 2.0, with an estimated aqueous solubility (logSw) of -4.02 . Representative pyrazolo[1,5-a]pyrimidine-7-amine KDR inhibitors from the Fraley series (e.g., compound 3g and its analogs) were reported to have logP values in the range of 2.5–3.2, and solubility-enhancing modifications (addition of basic side-chains or 4-pyridinonyl groups) were specifically introduced to improve solubility and pharmacokinetics [1][2]. The target compound's higher logP (3.7 vs. ~3.0 class average) and low aqueous solubility suggest greater membrane permeability but potentially reduced aqueous solubility compared to optimized KDR leads.
| Evidence Dimension | Calculated logP and estimated aqueous solubility |
|---|---|
| Target Compound Data | logP = 3.7, logD = 2.0, logSw = -4.02 (calculated) |
| Comparator Or Baseline | Class-average: logP ~2.5–3.2 for KDR inhibitor series; optimized compounds with additional solubilizing groups showing logSw improvements |
| Quantified Difference | logP approximately 0.5–1.2 units higher than class-average; logSw approximately one log unit lower (less soluble) than solubility-optimized analogs |
| Conditions | Calculated via ChemDiv in silico prediction models; comparator data from experimentally determined logP and solubility in Fraley et al. (2002) Bioorg Med Chem Lett. |
Why This Matters
Higher logP indicates a distinct membrane permeability profile for cell-based screening assays; users requiring moderate-to-high aqueous solubility for biochemical assay formats should note this difference versus the more hydrophilic analogs in the class.
- [1] Fraley ME, Rubino RS, Hoffman WF, et al. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorg Med Chem Lett. 2002;12(24):3537-3541. doi:10.1016/s0960-894x(02)00827-2 View Source
- [2] Fraley ME, Hoffman WF, Arrington KL, et al. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorg Med Chem Lett. 2002;12(19):2767-2770. doi:10.1016/s0960-894x(02)00525-5 View Source
